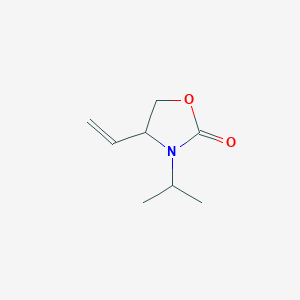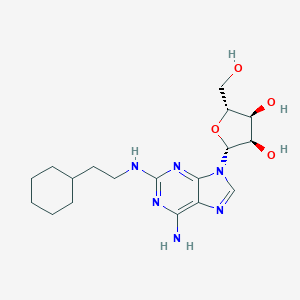
2-((2-Cyclohexylethyl)amino)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Cyclohexylethyl)amino)adenosine, also known as CGS 21680, is a potent and selective adenosine A2A receptor agonist. It has been widely studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
科学的研究の応用
2-((2-Cyclohexylethyl)amino)adenosine 21680 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease. This compound 21680 has also been studied for its potential anticancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用機序
2-((2-Cyclohexylethyl)amino)adenosine 21680 acts as a selective adenosine A2A receptor agonist. Adenosine A2A receptors are G protein-coupled receptors that are primarily expressed in the brain and immune cells. Activation of adenosine A2A receptors has been shown to have various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. This compound 21680 specifically activates adenosine A2A receptors, leading to the modulation of various signaling pathways and physiological processes.
Biochemical and Physiological Effects:
This compound 21680 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, leading to its potential therapeutic effects in Parkinson's disease. This compound 21680 has also been shown to modulate the immune response, leading to its potential therapeutic effects in autoimmune diseases. Additionally, this compound 21680 has been shown to have anti-inflammatory effects, potentially contributing to its therapeutic effects in various diseases.
実験室実験の利点と制限
2-((2-Cyclohexylethyl)amino)adenosine 21680 has several advantages for lab experiments. It is a potent and selective adenosine A2A receptor agonist, allowing for specific modulation of adenosine A2A receptors. This compound 21680 has also been extensively studied, with numerous studies demonstrating its potential therapeutic applications. However, there are also limitations to the use of this compound 21680 in lab experiments. It has been shown to have potential off-target effects, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the study of 2-((2-Cyclohexylethyl)amino)adenosine 21680. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. Additionally, the development of novel adenosine A2A receptor agonists with improved selectivity and potency may further enhance the potential therapeutic applications of this class of compounds. Finally, the investigation of the potential off-target effects of this compound 21680 and other adenosine A2A receptor agonists may lead to a better understanding of their mechanisms of action and potential therapeutic applications.
合成法
2-((2-Cyclohexylethyl)amino)adenosine 21680 can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of this compound 21680 involves the reaction of 2-amino-6-chloropurine with 2-cyclohexylethylamine in the presence of a base, followed by the protection of the amino group with a tert-butyldimethylsilyl group and the deprotection of the 6-chloro group with sodium methoxide. The enzymatic synthesis of this compound 21680 involves the use of adenosine deaminase and adenosine kinase to convert adenosine to this compound 21680.
特性
| 124498-52-8 | |
分子式 |
C18H28N6O4 |
分子量 |
392.5 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H28N6O4/c19-15-12-16(23-18(22-15)20-7-6-10-4-2-1-3-5-10)24(9-21-12)17-14(27)13(26)11(8-25)28-17/h9-11,13-14,17,25-27H,1-8H2,(H3,19,20,22,23)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
KVFIFVMFYLZJBZ-LSCFUAHRSA-N |
異性体SMILES |
C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
正規SMILES |
C1CCC(CC1)CCNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
| 124498-52-8 | |
同義語 |
2-((2-cyclohexylethyl)amino)adenosine CGS 22492 CGS-22492 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dichlorobenzo[d]thiazole](/img/structure/B54744.png)
![1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene](/img/structure/B54745.png)
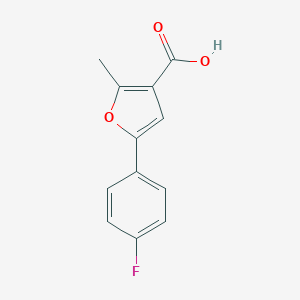
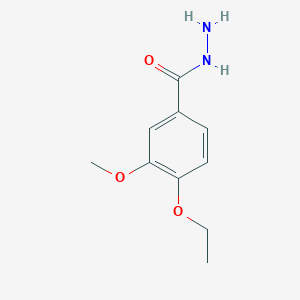
![2-[5-(Ethylideneamino)-3,4-dihydropyrazol-2-yl]ethanol](/img/structure/B54749.png)
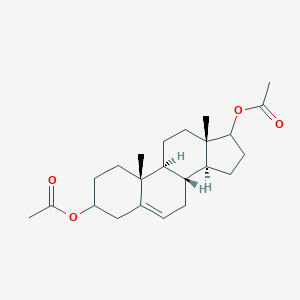

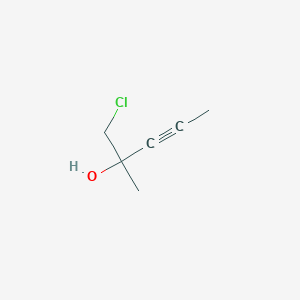
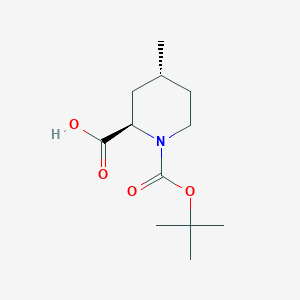
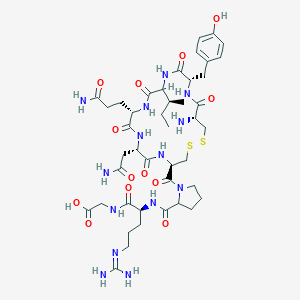
![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)

